4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline 4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725102
InChI: InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3
SMILES: CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline

CAS No.:

Cat. No.: VC13725102

Molecular Formula: C11H11N3O3

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline -

Specification

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
IUPAC Name 4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-nitroaniline
Standard InChI InChI=1S/C11H11N3O3/c1-6-11(7(2)17-13-6)8-3-4-9(12)10(5-8)14(15)16/h3-5H,12H2,1-2H3
Standard InChI Key FRSICXAEAHREAL-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NO1)C)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(3,5-Dimethylisoxazol-4-yl)-2-nitroaniline features a hybrid aromatic system comprising:

  • Aniline core: A benzene ring substituted with an amino (-NH₂) group at position 1 and a nitro (-NO₂) group at position 2.

  • Isoxazole moiety: A 3,5-dimethylisoxazol-4-yl group at position 4, introducing a heterocyclic ring with nitrogen and oxygen atoms .

The compound’s IUPAC name is 2-nitro-4-(3,5-dimethyl-1,2-oxazol-4-yl)aniline, with a molecular formula of C₁₁H₁₁N₃O₃ and a molecular weight of 241.23 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight241.23 g/mol
Melting PointEstimated 180–190°C (analogous nitroanilines )
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)~2.1 (predicted)

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of aniline derivatives:

  • Isoxazole Installation: Coupling 4-amino-3-nitrobenzene derivatives with 3,5-dimethylisoxazole-4-carboxylic acid via Ullmann or Buchwald-Hartwig amination .

  • Nitration: Direct nitration of 4-(3,5-dimethylisoxazol-4-yl)aniline using mixed acid (H₂SO₄/HNO₃) at controlled temperatures .

Optimized Protocol (Hypothetical)

Step 1: Protection of 4-bromoaniline with acetyl chloride to form N-acetyl-4-bromoaniline.
Step 2: Pd-catalyzed cross-coupling with 3,5-dimethylisoxazole-4-boronic acid (Suzuki reaction) to yield N-acetyl-4-(3,5-dimethylisoxazol-4-yl)aniline.
Step 3: Nitration at position 2 using fuming HNO₃ (0–5°C), followed by deprotection with NaOH to isolate the target compound .

Table 2: Critical Reaction Parameters

ParameterCondition
Coupling CatalystPd(PPh₃)₄, K₂CO₃
Nitration Temperature0–5°C (prevents over-nitration)
Deprotection Agent2M NaOH in ethanol

Pharmacological Activity and Mechanism

Bromodomain Inhibition

The 3,5-dimethylisoxazole group mimics acetyl-lysine residues, enabling competitive binding to bromodomains like BRD4. This disrupts transcriptional elongation by blocking p-TEFb recruitment, a mechanism critical in oncology (e.g., MYC suppression) .

Key Findings from Analogous Compounds:

  • BRD4 Affinity: IC₅₀ values of 50–100 nM for similar benzimidazolone derivatives .

  • Antiproliferative Effects: 70% inhibition of leukemia cell growth at 10 μM (in vitro) .

Nitro Group Reactivity

The electron-withdrawing nitro group enhances electrophilic substitution potential, making the compound a candidate for:

  • Pro-drug Activation: Nitroreductase-mediated conversion to cytotoxic amines in hypoxic tumors.

  • Polymer Chemistry: Crosslinking agent in epoxy resins.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Structural tuning (e.g., replacing nitro with sulfonamide) improves pharmacokinetics.

  • Combination Therapies: Synergy with HDAC inhibitors reported in patent literature .

Material Science

  • Photostability: Nitroaromatic chromophores absorb UV light (λₘₐₓ ~350 nm), applicable in sunscreens.

Future Directions

  • Targeted Drug Delivery: Conjugation to antibody-drug conjugates (ADCs) for solid tumors.

  • Computational Modeling: QSAR studies to optimize BRD4 binding affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator